![molecular formula C12H16N2O2 B2706500 4-(Piperazin-1-ylmethyl)benzoic acid CAS No. 220213-15-0](/img/structure/B2706500.png)
4-(Piperazin-1-ylmethyl)benzoic acid
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Overview
Description
“4-(Piperazin-1-ylmethyl)benzoic acid” is a chemical compound . It is used as an intermediate in the pharmaceutical industry .
Synthesis Analysis
The synthesis of “4-(Piperazin-1-ylmethyl)benzoic acid” can be achieved from 1-Methylpiperazine and 4-Formylbenzoic acid . Another green synthesis process involves the use of p-cyanobenzylchloride dissolved in a mixed solvent of ethanol and water, to which methylpiperazine is added .Molecular Structure Analysis
The molecular formula of “4-(Piperazin-1-ylmethyl)benzoic acid” is C12H16N2O2 . The SMILES string representation is 1S/C12H16N2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16) .Scientific Research Applications
Metabolism and Pharmacokinetics
- 4-(Piperazin-1-ylmethyl)benzoic acid is identified as a metabolite in the oxidative metabolism of novel antidepressants, such as Lu AA21004. This metabolite is a product of complex pathways involving enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).
Crystallography and Molecular Structure
- The compound's crystal structure, including its conformation and dihedral angles, has been analyzed, contributing to a deeper understanding of its molecular geometry and potential interactions (Faizi et al., 2016).
Biological and Therapeutic Potential
- Piperazine derivatives, including those with a benzoic acid moiety, have been explored for their antibacterial and antifungal activities, as well as their potential in cancer therapy (Shaheen et al., 2018).
- These compounds also show promise in central pharmacological applications, possibly involving serotonergic pathways. Their roles in developing treatments for conditions like anxiety and depression are a significant area of research (de Brito et al., 2012).
Chemical Synthesis and Drug Development
- Piperazine derivatives have been synthesized for various purposes, including the development of novel pharmaceuticals. Their potential as enzyme inhibitors and their role in drug design, particularly in antimalarial agents, are notable (Gao et al., 2013).
Supramolecular Chemistry
- The interactions and hydrogen bonding patterns of piperazine and its derivatives with benzoic acid are studied for their potential in creating supramolecular architectures. This research contributes to the field of crystal engineering and material science (Chen & Peng, 2011).
Safety And Hazards
properties
IUPAC Name |
4-(piperazin-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRGRAZXFRLSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944626 |
Source
|
Record name | 4-[(Piperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-ylmethyl)benzoic acid | |
CAS RN |
220213-15-0 |
Source
|
Record name | 4-[(Piperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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